

Structure-Activity Relationship of 4-Methylpyridine Derivatives: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanamine

Cat. No.: B138663

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of 4-methylpyridine derivatives is crucial for the rational design of novel therapeutics. This guide provides a comprehensive comparison of the biological activities of various 4-methylpyridine analogs, supported by experimental data and detailed protocols. The information is presented to facilitate the identification of key structural motifs that govern potency and selectivity across different biological targets, including kinases, inflammatory mediators, and neuronal proteins.

The 4-methylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this core structure have profound effects on the compound's interaction with biological targets, influencing its efficacy and pharmacokinetic properties. This guide delves into the SAR of 4-methylpyridine derivatives in the contexts of anticancer, anti-inflammatory, and neuroprotective activities.

Comparative Analysis of Biological Activities

The biological activity of 4-methylpyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the methyl group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications.

Anticancer Activity

4-Methylpyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as c-Met and PI3K/mTOR.

Table 1: Anticancer Activity of 4-Methylpyridine Derivatives

Compound ID	Target	Cell Line	IC50 (μM)	Key Structural Features	Reference
1a	c-Met	MKN45	0.25	4-phenoxy pyridine with semicarbazone moiety	[1]
1b	c-Met	A549	0.67	4-phenoxy pyridine with semicarbazone moiety	[1]
2a	PI3K α	-	0.00057 (Ki)	4-methylpyrido pyrimidinone core	[2]
2b	mTOR	-	0.016 (Ki)	4-methylpyrido pyrimidinone core	[2]
3	Choline Kinase α 1	-	0.99	4-(pyrrolidin-1-yl)pyridinium head	[3]

SAR Insights for Anticancer Activity:

- The presence of a 4-phenoxypyridine core coupled with a semicarbazone moiety appears crucial for potent c-Met inhibition.[1]
- A 4-methylpyridopyrimidinone scaffold has been identified as a highly potent dual inhibitor of PI3K and mTOR.[2]
- For choline kinase inhibitors, a cationic head group, such as 4-(pyrrolidin-1-yl)pyridinium, connected via a linker to another aromatic system, demonstrates significant inhibitory activity.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of 4-methylpyridine derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Table 2: Anti-inflammatory Activity of 4-Methylpyridine Derivatives

Compound ID	Target	Assay	Inhibition (%) / IC50 (µM)	Key Structural Features	Reference
4a	iNOS	Enzyme Assay	IC50 = 0.028	2-amino-4-methylpyridine with 6-alkyl substitution	[4]
4b	COX-2	Enzyme Assay	IC50 = 76.6	Pyridine derivative with specific substitutions	[5]
4c	COX-2	Enzyme Assay	IC50 = 96.8	Pyridine derivative with specific substitutions	[5]

SAR Insights for Anti-inflammatory Activity:

- For iNOS inhibition, a 2-amino-4-methylpyridine scaffold is a good starting point, with substitutions at the 6-position significantly influencing potency.[4]
- The anti-inflammatory activity of pyridine derivatives against COX-2 is sensitive to the substitution pattern on the pyridine ring.[5]

Neuroprotective Activity

Certain 4-methylpyridine derivatives have demonstrated neuroprotective effects, potentially through mechanisms such as the induction of nerve growth factor (NGF) or inhibition of kinases like JNK.

Table 3: Neuroprotective Activity of 4-Methylpyridine Derivatives

Compound ID	Proposed Mechanism	In Vitro/In Vivo Model	Effect	Key Structural Features	Reference
SS701	NGF Induction	Cultured astroglial cells	Accelerated NGF production	4'-(4-methylphenyl)-2,2':6',2"-terpyridine	[6]
JNK-Inh-1	JNK3 Inhibition	Enzyme Assay	IC50 = 0.16	4-(Pyrazol-3-yl)-pyridine core	[7]
JNK-Inh-2	JNK3 Inhibition	Enzyme Assay	2-fold increase in activity vs JNK-Inh-1	Chlorine at C-5 of pyridine	[7]

SAR Insights for Neuroprotective Activity:

- A complex terpyridine structure incorporating a 4-methylphenyl group has been shown to induce NGF production.[6]

- A 4-(pyrazol-3-yl)-pyridine scaffold is a potent core for JNK3 inhibitors. Introduction of a chlorine atom at the C-5 position of the pyridine ring can enhance this activity.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key experiments cited in this guide.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours.[8]
- Compound Treatment: Treat the cells with various concentrations of the 4-methylpyridine derivatives (typically ranging from 0.01 to 100 μM) and incubate for 48-72 hours.[9]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This protocol is used to determine the inhibitory activity of compounds against a specific kinase.

- Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, the substrate peptide, and the kinase enzyme.[10]

- Inhibitor Addition: Add the 4-methylpyridine derivative at various concentrations to the reaction mixture. Include a DMSO control.[10]
- Initiation of Reaction: Initiate the kinase reaction by adding [γ -³²P]ATP.[11]
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[10]
- Stopping the Reaction and Spotting: Stop the reaction and spot the mixture onto phosphocellulose paper.[10]
- Washing: Wash the paper to remove unincorporated [γ -³²P]ATP.
- Quantification: Quantify the incorporated radioactivity using a phosphorimager.
- Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

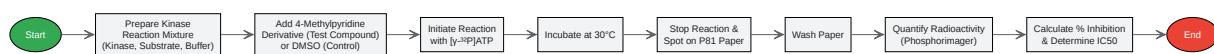
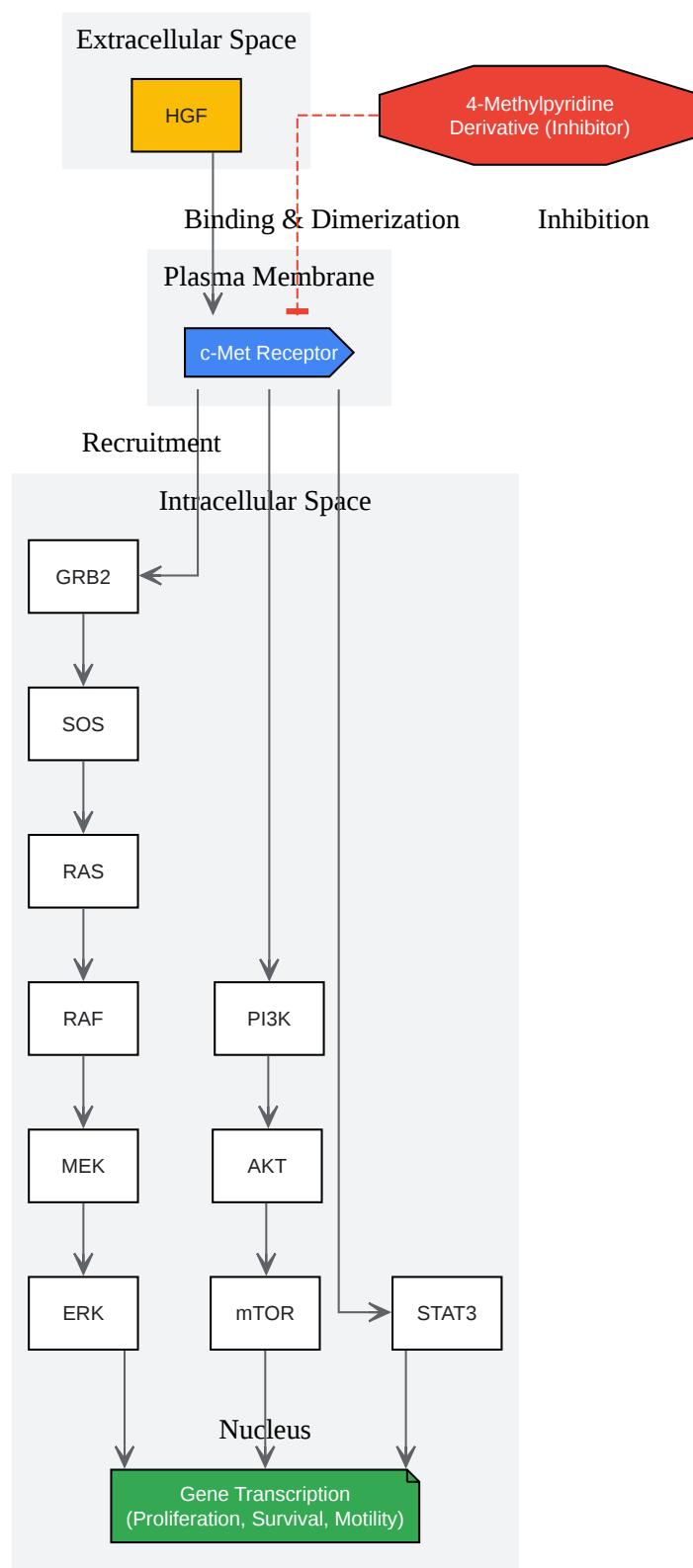
This protocol assesses the ability of a compound to protect neurons from glutamate-induced cell death.[12]

- Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.[4][13]
- Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-methylpyridine derivative for 24 hours.[12]
- Glutamate Insult: Expose the cells to a toxic concentration of L-glutamate for a specified duration.[12]
- Assessment of Cell Viability: After the insult, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.[12]

- Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of 4-methylpyridine derivatives often involves elucidating their effects on cellular signaling pathways. Graphviz diagrams are provided below to visualize these complex interactions and experimental workflows.



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